molecular formula C9H19NO B2866296 2-Methyl-4-(propan-2-yloxy)piperidine CAS No. 1592650-37-7

2-Methyl-4-(propan-2-yloxy)piperidine

Cat. No.: B2866296
CAS No.: 1592650-37-7
M. Wt: 157.257
InChI Key: WLIWCCFSVLOCRP-UHFFFAOYSA-N
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Description

2-Methyl-4-(propan-2-yloxy)piperidine is a versatile small molecule scaffold used in various research and industrial applications. It is a piperidine derivative with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a methyl group and a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propan-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2-methylpiperidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as distillation or recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propan-2-yloxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(propan-2-yloxy)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propan-2-yloxy)piperidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(propan-2-yloxy)piperidine is unique due to the presence of both the methyl and propan-2-yloxy groups, which enhance its chemical reactivity and versatility in various applications. This dual substitution allows for a broader range of chemical modifications and interactions compared to its similar compounds .

Properties

IUPAC Name

2-methyl-4-propan-2-yloxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIWCCFSVLOCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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